3',5'-Difluoro-2'-nitroacetophenone chemical structure
3',5'-Difluoro-2'-nitroacetophenone chemical structure
An In-depth Technical Guide to the Synthesis and Application of 3',5'-Difluoro-2'-nitroacetophenone
Abstract This technical guide provides a comprehensive analysis of 3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4), a highly specialized fluorinated building block used in the development of kinase inhibitors, agrochemicals, and heterocyclic pharmaceutical intermediates. We explore its structural electronic properties, validate synthesis pathways with a focus on regioselectivity, and detail its reactivity profile in Nucleophilic Aromatic Substitution (SNAr) and reductive cyclization.
Introduction
3',5'-Difluoro-2'-nitroacetophenone is a tri-substituted benzene derivative characterized by a unique "push-pull" electronic environment. The presence of two fluorine atoms meta to each other, combined with an ortho-nitro group and an acetyl moiety, creates a scaffold with high electrophilicity. This molecule is a critical intermediate for synthesizing 4,6-difluoroindoles , quinolines , and benzisoxazoles , which are pharmacophores frequently observed in oncology and antiviral drug candidates.
Key Identifiers:
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IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethanone
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CAS Number: 1806304-32-4
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Molecular Formula: C₈H₅F₂NO₃
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Molecular Weight: 201.13 g/mol
Structural Characterization & Electronic Properties
The reactivity of 3',5'-Difluoro-2'-nitroacetophenone is defined by the cooperative electronic effects of its substituents.
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Nitro Group (Position 2): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. It is located ortho to the C3-Fluorine and para to the C5-Fluorine.
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Acetyl Group (Position 1): A moderate EWG that further deactivates the ring towards electrophilic attack but provides a handle for condensation reactions (e.g., Claisen-Schmidt).
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Fluorine Atoms (Positions 3 & 5): Highly electronegative atoms that create strong dipoles. In this specific isomer, both fluorine atoms are activated for displacement by nucleophiles (SNAr) due to their positioning relative to the nitro group.
Electronic Reactivity Map:
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C3-Fluorine: Activated by ortho-Nitro and meta-Acetyl.
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C5-Fluorine: Activated by para-Nitro and meta-Acetyl.
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C1-Carbonyl: Susceptible to nucleophilic addition or reduction.
Synthesis Pathways
Synthesizing this specific isomer requires controlling the regiochemistry of electrophilic aromatic substitution (EAS), as the directing effects of the acetyl and fluoro groups compete.
Route A: Nitration of 3,5-Difluoroacetophenone (Direct Route)
This is the most common industrial approach but suffers from regioselectivity challenges. The acetyl group directs meta (to positions 3,5 - blocked), while the fluorine atoms direct ortho/para.
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Substrate: 3,5-Difluoroacetophenone (CAS 123577-99-1).
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Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
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Mechanism: The nitronium ion (NO₂⁺) attacks the ring.[1]
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Regioselectivity:
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Position 2 (Target): Ortho to Acetyl, Ortho to F(3), Para to F(5). Sterically hindered by the acetyl group.
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Position 4 (Competitor): Para to Acetyl, Ortho to F(3), Ortho to F(5). Sterically hindered by two fluorine atoms.
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Outcome: Both isomers are formed. The 2-nitro isomer is often the minor product in standard conditions but can be favored by using lower temperatures (-10°C) and specific solvent systems (e.g., Acetic Anhydride) to modify the effective size of the electrophile.
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Route B: Modular Synthesis from 3,5-Difluoro-2-nitrobenzoic Acid (High Fidelity)
For research-grade purity where regiochemistry must be guaranteed, a stepwise construction is preferred.
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Precursor: 3,5-Difluoro-2-nitrobenzoic acid.
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Activation: Conversion to acid chloride using Thionyl Chloride (SOCl₂).
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Coupling: Reaction with a methyl organometallic reagent (e.g., Dimethylcadmium or a Weinreb amide intermediate followed by Methyl Grignard) to install the acetyl group without reducing the nitro group.
Caption: Comparison of Direct Nitration vs. Modular Synthesis pathways. Route B offers higher regiochemical certainty.
Experimental Protocol: Nitration Route
Objective: Synthesis of 3',5'-Difluoro-2'-nitroacetophenone via controlled nitration.
Materials:
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3,5-Difluoroacetophenone (10.0 mmol)
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Fuming Nitric Acid (98%, 12.0 mmol)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (DCM)
Methodology:
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Preparation: In a 100 mL round-bottom flask, dissolve 3,5-difluoroacetophenone in concentrated H₂SO₄ (20 mL). Cool the solution to -10°C using an ice/salt bath.
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Addition: Dropwise add fuming HNO₃ (dissolved in a small amount of H₂SO₄) over 30 minutes. Maintain temperature below 0°C to minimize dinitration and oxidation of the acetyl group.
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Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Quenching: Pour the reaction mixture carefully onto 100g of crushed ice. A yellow precipitate will form.[2]
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Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.
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Purification: Dry over MgSO₄ and concentrate. Purify the residue via silica gel column chromatography. The 4-nitro isomer (less polar due to symmetry) typically elutes first; the 2-nitro isomer (more polar due to dipole alignment) elutes second.
Reactivity & Applications in Drug Design
The core utility of 3',5'-Difluoro-2'-nitroacetophenone lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr) .
SNAr Selectivity
Nucleophiles (amines, alkoxides) can displace one of the fluorine atoms.
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C3-F: Activated by the ortho-nitro group. Displacement here is often faster due to the inductive effect of the adjacent nitro group and potential H-bonding with the incoming nucleophile (if amine).
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C5-F: Activated by the para-nitro group.
This selectivity allows for the synthesis of non-symmetric heterocycles. For example, reacting with a primary amine followed by nitro reduction and cyclization yields 7-amino-5-fluoroindoles or quinolines .
Reductive Cyclization (Indole Synthesis)
Reduction of the nitro group to an amine (using Fe/AcOH or H₂/Pd) in the presence of the acetyl group allows for internal condensation.
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Pathway: 2-Nitroacetophenone → 2-Aminoacetophenone → Condensation with aldehydes (Friedländer synthesis) → Quinolines .
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Pathway: Transformation to enamine → Cyclization → Indoles .
Caption: Divergent synthesis pathways: SNAr functionalization vs. Reductive Cyclization to heterocycles.
Technical Data Summary
| Property | Value | Note |
| Appearance | Yellow crystalline solid | Nitro group chromophore |
| Melting Point | ~45-50°C (Predicted) | Isomer dependent |
| Solubility | DCM, DMSO, Methanol | Poor water solubility |
| Hazards | Skin Irritant (H315), Eye Irritant (H319) | Handle in fume hood |
| Storage | Inert atmosphere, 2-8°C | Hygroscopic |
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 24878522 (3',5'-Difluoroacetophenone). Available at: [Link]
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Vapourtec. Continuous Flow SNAr Reactions of Difluoronitrobenzenes. Available at: [Link]
